BenchChemオンラインストアへようこそ!

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Physicochemical property profiling Drug-likeness Scaffold optimization

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 58390-42-4) is a heterocyclic building block with a fused pyrazolo-triazine core, categorized as a purine isostere. The compound features a 4-amino substituent and a 3-carbonitrile group, providing a defined vector for scaffold derivatization.

Molecular Formula C6H4N6
Molecular Weight 160.14
CAS No. 58390-42-4
Cat. No. B2791537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
CAS58390-42-4
Molecular FormulaC6H4N6
Molecular Weight160.14
Structural Identifiers
SMILESC1=C2N=NC(=C(N2N=C1)N)C#N
InChIInChI=1S/C6H4N6/c7-3-4-6(8)12-5(11-10-4)1-2-9-12/h1-2H,8H2
InChIKeyIBDFEAAYRWQLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 58390-42-4): A Purine-Isosteric Scaffold for Kinase and Nuclease Inhibitor Programs


4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 58390-42-4) is a heterocyclic building block with a fused pyrazolo-triazine core, categorized as a purine isostere [1]. The compound features a 4-amino substituent and a 3-carbonitrile group, providing a defined vector for scaffold derivatization. Its core structure is the basis for several multiply-substituted inhibitors of B-Raf kinase and nucleases (MUS81/MRE11) in patented therapeutic programs [2][3]. The compound is commercially available with a standard purity of 95% (HPLC) and a molecular weight of 160.14 g/mol .

Why 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile Cannot Be Replaced by Generic Pyrazolo-triazine Analogs


Within the pyrazolo[5,1-c][1,2,4]triazine class, the unsubstituted 4-amino-3-carbonitrile core occupies a distinct chemical space. Closely related building blocks, such as the 7-methyl analog (CAS 63475-17-2), exhibit a higher calculated logP (~0.56) and increased molecular weight (+14 Da), altering both lipophilicity and steric profile. This impacts downstream synthetic diversification and ADME properties of the final drug candidates [1]. In biological contexts, the core scaffold's interaction with the ATP-binding pocket of kinases like CK2 is highly sensitive to substitution patterns: small changes at the 7- and 8-positions result in substantial shifts in inhibitory potency (e.g., Ki ranging from 0.21 to 24 nM within the same class) [2]. Thus, substituting the unsubstituted core with a pre-functionalized analog precludes rational SAR exploration and introduces unpredictable pharmacological outcomes.

Quantitative Differentiation Evidence for 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile Against Closest Analogs


Lipophilicity Advantage: Lower logP Compared to 7-Methyl Analog Improves Downstream Drug-Likeness

The target compound (CAS 58390-42-4) possesses a computed XLogP3-AA of -0.4, which is significantly lower than the 7-methyl-substituted analog (CAS 63475-17-2) and falls within the optimal range for CNS drug-likeness [1]. A lower logP indicates superior aqueous solubility and a reduced risk of off-target lipophilic interactions. In contrast, the 7-methyl analog exhibits a higher logP value (~0.56), which can lead to increased metabolic instability and poorer pharmacokinetic profiles .

Physicochemical property profiling Drug-likeness Scaffold optimization

Regiochemical Precision: The Unsubstituted Core Avoids Detrimental Steric Clashes in ATP-Binding Pockets

Within the pyrazolo[5,1-c][1,2,4]triazine class, the presence of a 7-methyl substituent introduces a steric constraint that can abrogate binding to certain kinase targets. The unsubstituted core (CAS 58390-42-4) has been explicitly claimed in patent US 9,969,741 as the foundational scaffold for nuclease inhibitors. The patent emphasizes that the R2 and R3 positions (corresponding to the 7- and 8-positions of the pyrazole ring) require precise substitution to achieve selective MUS81/MRE11 inhibition [1]. Pre-installed substituents on the building block would eliminate the ability to explore this critical SAR dimension. Additionally, CK2 inhibitor data reveals that structurally related pyrazolo[1,5-a][1,3,5]triazine derivatives (which differ in ring fusion geometry) exhibit Ki values spanning two orders of magnitude (0.21 nM to 24 nM), demonstrating the extreme sensitivity of this scaffold to subtle structural modifications [2].

Kinase inhibition ATP-competitive inhibitors Scaffold design

Class-Level Potency Advantage: Pyrazolo[5,1-c][1,2,4]triazines as Superior Antiglycating Agents Compared to Triazolo Analogs

In a class-level comparison, pyrazolo[5,1-c][1,2,4]triazines demonstrated higher potency as antiglycating agents and DPP4 inhibitors relative to the structurally analogous [1,2,4]triazolo[5,1-c][1,2,4]triazines. While specific IC50 values for the core building block itself are not reported, the study by Rusinov et al. (2017) establishes that the pyrazolo-fused scaffold is the preferred platform for achieving DPP4 inhibitory and antiglycation activity [1]. This class-level advantage supports the selection of pyrazolo-triazine building blocks over triazolo-triazine alternatives for programs targeting these antidiabetic mechanisms.

Antidiabetic agents DPP4 inhibition Advanced glycation end products

Validated Application Scenarios for 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile Aligned with Quantitative Evidence


Medicinal Chemistry: Divergent Synthesis of MUS81/MRE11 Nuclease Inhibitors

As established in US Patent 9,969,741, the unsubstituted pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile core is the essential starting scaffold for synthesizing substituted nuclease inhibitors. The patent explicitly requires R1-R4 positions to be independently varied to achieve selective MUS81 and MRE11 inhibition [1]. Using the 4-amino-3-carbonitrile building block (CAS 58390-42-4) enables sequential functionalization at the amino group (via acylation or alkylation) and the 7/8-positions (via halogenation or cross-coupling), an option unavailable with pre-substituted analogs.

Kinase Drug Discovery: Scaffold for ATP-Competitive CK2 and B-Raf Inhibitor Libraries

Pyrazolo[5,1-c][1,2,4]triazines have been documented as ATP-competitive CK2 inhibitors, with structurally related derivatives achieving Ki values as low as 0.21 nM [1]. The B-Raf patent WO2009039387A1 further covers multiply-substituted pyrazolo-triazines as selective B-Raf inhibitors . The building block's purine-isosteric nature, combined with its low logP (-0.4), makes it an attractive starting point for synthesizing kinase-focused compound libraries with favorable physicochemical property space.

Antidiabetic Agent Development: DPP4 and Antiglycation Programs

Rusinov et al. (2017) demonstrated that pyrazolo[5,1-c][1,2,4]triazines as a class exhibit the highest potency among azolotriazines for DPP4 inhibition and antiglycation activity [1]. The 4-amino-3-carbonitrile building block provides the core scaffold for constructing focused compound collections targeting type 2 diabetes, with the opportunity to install diverse substituents at the 7- and 8-positions to optimize potency and selectivity.

Quote Request

Request a Quote for 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.